2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide
Description
2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide is a thiazole-containing benzamide derivative with a unique structural framework. The compound features a central benzamide scaffold substituted with a 5-chloro-4-tosylthiazol-2-ylamino group.
Properties
IUPAC Name |
2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S2/c1-10-6-8-11(9-7-10)26(23,24)16-14(18)25-17(21-16)20-13-5-3-2-4-12(13)15(19)22/h2-9H,1H3,(H2,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVACVZPOJNITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=CC=CC=C3C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable ketone or aldehyde with thiourea in the presence of a halogenating agent such as iodine.
Introduction of the Chloro and Tosyl Groups: The chloro substituent can be introduced by chlorination of the thiazole ring using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Benzamide: The final step involves the coupling of the substituted thiazole with benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide can undergo various chemical reactions, including:
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazole-Benzamide Family
The compound shares structural homology with several derivatives reported in patents and synthetic studies. Key comparisons include:
Key Observations:
- Electronic Effects: The 5-chloro and 4-tosyl groups in the target compound enhance electron-withdrawing properties compared to methyl or thioether-substituted analogs. This may influence binding affinity to biological targets, such as kinases or viral proteases.
- Bioactivity Trends: Compounds with trifluoromethyl or nitro groups (e.g., 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide) exhibit enhanced potency in thrombin inhibition or antiviral assays, suggesting that electron-deficient substituents improve target engagement .
Functional Comparisons
- Anticancer Potential: Thiazole-benzamide derivatives with methylthio or isoxazole substituents (e.g., 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide) demonstrate antiproliferative activity in cancer cell lines, likely via kinase inhibition. The chloro-tosyl group in the target compound may offer distinct selectivity profiles due to its larger substituents .
- Metabolic Stability: The tosyl group in this compound may improve metabolic stability compared to analogs with labile thioether bonds, which are prone to oxidation .
Physicochemical Properties
- Solubility: The hydrophilic tosyl group may enhance aqueous solubility relative to purely aromatic analogs (e.g., N-[2-(2-benzothiazolylamino)ethyl]-2-[(2-thienylmethyl)thio]-benzamide), which rely on hydrophobic interactions .
- LogP: Estimated LogP values for the target compound are likely higher than those of analogs with polar pyridinylaminoethyl chains but lower than those with trifluoromethyl groups .
Research Implications and Limitations
- Gaps in Data: Direct comparative studies on the biological activity of this compound are scarce. Most inferences are drawn from structurally related compounds in patents or synthetic reports .
- Synthetic Challenges: The tosyl group’s steric bulk may complicate further functionalization, unlike smaller substituents in analogs such as 2-[(3-thienylmethyl)thio]-benzamide derivatives .
Biological Activity
2-((5-Chloro-4-tosylthiazol-2-yl)amino)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClN₂O₂S |
| Molecular Weight | 300.77 g/mol |
| CAS Number | 112885-41-3 |
Synthesis
The synthesis of this compound involves a multi-step process, typically starting from commercially available precursors. The compound is synthesized through a reaction between 5-chloro-4-tosylthiazole and an appropriate amine derivative, often utilizing methods such as N-acylation or nucleophilic substitution under controlled conditions to ensure high yield and purity.
Antimicrobial Activity
Research has indicated that derivatives of benzamide, including this compound, exhibit significant antimicrobial properties. A study evaluating various benzamide derivatives demonstrated that certain compounds showed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
The compound's effectiveness was attributed to its ability to disrupt microbial cell wall synthesis and interfere with metabolic pathways.
Antitumor Activity
In vivo studies have demonstrated that this compound exhibits antitumor properties. For instance, in a xenograft model using human gastric cancer cells (HGC-27), the compound showed a tumor growth inhibition (TGI) rate of approximately 70% at a dosage of 75 mg/kg. Immunohistochemical analyses revealed that the compound regulates cell cycle proteins such as CDK2 and p21, promotes apoptosis via Cleaved Caspase-3, and enhances cell adhesion through E-cadherin modulation .
Case Studies
-
Case Study: Antitumor Efficacy
- Objective : To evaluate the antitumor effects of this compound.
- Method : HGC-27 xenograft model in mice.
- Results : Significant reduction in tumor size with minimal side effects observed.
- : The compound shows promise as a therapeutic agent against gastric cancer.
-
Case Study: Antimicrobial Screening
- Objective : To assess the antimicrobial activity of synthesized benzamide derivatives.
- Method : Disc diffusion method against various bacterial and fungal strains.
- Results : Compound exhibited superior antifungal activity compared to standard drugs like Clotrimazole.
- : Potential for development into a broad-spectrum antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
